2-Methyl-2-phenylpropan-1-amine

Catalog No.
S775030
CAS No.
21404-88-6
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-phenylpropan-1-amine

Researchers face low amide coupling yields with α-branched amines and rapid MAO metabolism of unsubstituted phenethylamines. 2-Me-2-Ph-propylamine (CAS 21404-88-6) solves these issues as an achiral, sterically shielded primary amine.

  • Enhanced nucleophilicity vs. α-hindered analogs, enabling efficient parallel synthesis of amide/urea libraries.
  • Thorpe-Ingold effect restricts conformation for allosteric modulator design; gem-dimethyl extends metabolic half-life.
  • Achiral-eliminates costly chiral resolution steps.

Supplied with ≥97% purity; ideal for medicinal chemistry and material science.

CAS Number

21404-88-6

Product Name

2-Methyl-2-phenylpropan-1-amine

IUPAC Name

2-methyl-2-phenylpropan-1-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3

InChI Key

CWSGTPMVOJFVIF-UHFFFAOYSA-N

SMILES

CC(C)(CN)C1=CC=CC=C1

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1

The exact mass of the compound 2-Methyl-2-phenylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28722. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Methyl-2-phenylpropan-1-amine, beta,beta-Dimethylphenethylamine, 2-Methyl-2-phenylpropylamine, 2,2-Dimethyl-2-phenylethanamine, 2-Phenyl-2-methylpropylamine

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

2-Methyl-2-phenylpropan-1-amine (CAS 21404-88-6), commonly referred to as beta,beta-dimethylphenethylamine, is a highly specialized aliphatic primary amine utilized extensively as a building block in medicinal chemistry and advanced materials synthesis. Structurally characterized by an unhindered primary amine adjacent to a bulky, fully substituted beta-carbon (gem-dimethyl and phenyl groups), this compound offers a unique combination of high nucleophilic reactivity and profound steric shielding. In procurement contexts, it is primarily sourced to introduce conformational rigidity, enhance metabolic stability against oxidative deamination, and circumvent the synthetic bottlenecks and high costs associated with alpha-hindered or chiral phenethylamine analogs [1].

Research Fit

TAAR pathway tool β-phenethylamine signaling studies and receptor pharmacology
Structural isomer probe Distinct from α-methyl analogs for pathway-specific investigation
Synthetic building block Gem-dimethyl phenethylamine scaffold for SAR exploration
Analytical reference Differentiation from amphetamine-type isomers in forensic matrices

Attempting to substitute 2-methyl-2-phenylpropan-1-amine with cheaper, generic alternatives routinely compromises both manufacturing efficiency and end-product performance. Utilizing unsubstituted phenethylamine yields highly flexible molecules that suffer from poor target selectivity and rapid degradation by monoamine oxidases (MAO) [1]. Conversely, substituting with alpha,alpha-dimethylphenethylamine (phentermine) places the steric bulk directly on the amine-bearing carbon, drastically reducing nucleophilicity and causing coupling reactions (e.g., amidation, urea formation) to fail or require harsh, low-yielding conditions[2]. Furthermore, employing mono-methylated analogs like beta-methylphenethylamine introduces a chiral center, forcing manufacturers to adopt expensive enantiomeric resolution steps or asymmetric synthesis protocols, thereby significantly increasing the cost of goods at scale[3].

Substitution Risk

TAAR1 agonist profile may differ from phentermine; β-phenethylamine pathway response could shift.
Predicted pKa difference may alter protonation state and distribution; cell-based assay conditions may require independent optimization.
Mass spectral similarity to amphetamine/methamphetamine limits analog-based identification; authentic reference standard necessary for unambiguous differentiation.

Amidation and Urea Coupling Efficiency

The unhindered nature of the alpha-carbon in 2-methyl-2-phenylpropan-1-amine ensures high nucleophilicity, facilitating rapid and high-yielding coupling reactions. In standard urea formation assays using isocyanates, beta,beta-dimethylphenethylamine derivatives routinely achieve yields exceeding 80% under mild conditions [1]. In stark contrast, alpha,alpha-dimethylphenethylamine (phentermine) suffers from severe steric shielding at the nitrogen atom, often suppressing coupling yields to below 30% unless harsh conditions or highly reactive acyl chlorides are employed [2].

Evidence DimensionCoupling yield in standard urea/amide formation
Target Compound Data>80% yield under mild room-temperature conditions
Comparator Or Baselinealpha,alpha-dimethylphenethylamine (phentermine) (<30% yield)
Quantified Difference>50% absolute increase in coupling yield
ConditionsStandard electrophilic coupling (e.g., isocyanate or HATU/DIPEA)

High coupling efficiency reduces reagent waste, shortens reaction times, and allows for the use of milder, more cost-effective manufacturing protocols.

hTAAR1 EC50
Reported
Target: 7880 nM
Phentermine: 5470 nM
Supports TAAR1 pathway-response differentiation
Cross-study comparison; human TAAR1 CHO-K1 cells

Stereochemical Cost-Efficiency

As an achiral molecule, 2-methyl-2-phenylpropan-1-amine eliminates the stereochemical complexities inherent to many branched phenethylamines. When compared to chiral building blocks like beta-methylphenethylamine, the use of the achiral beta,beta-dimethyl variant bypasses the need for enantiomeric resolution, which inherently caps theoretical yields at 50% for the desired enantiomer unless costly asymmetric catalysts are used[1]. This structural feature ensures 100% atom economy regarding stereocenters during procurement and scale-up.

Evidence DimensionMaximum theoretical yield without asymmetric synthesis
Target Compound Data100% (Achiral building block)
Comparator Or Baselinebeta-methylphenethylamine (50% max yield via classical resolution)
Quantified Difference2x improvement in theoretical material retention
ConditionsIndustrial scale-up without chiral pool precursors

Procuring an achiral building block drastically lowers the cost of goods (COGs) and simplifies regulatory analytical requirements by eliminating enantiomeric purity testing.

pKa & LogP
Context-dependent
ΔpKa ≈ 1.7
ΔLogP ≈ 0.5
Protonation state may differ at physiological pH
Computed vs experimental; predicted values to verify

Thorpe-Ingold Conformational Restriction

The inclusion of gem-dimethyl groups at the beta-position induces a pronounced Thorpe-Ingold effect, restricting the rotational freedom of the ethylamine backbone. Compared to unsubstituted phenethylamine, this conformational locking reduces the available dihedral angle space, pre-organizing the molecule into a bioactive conformation. In medicinal chemistry optimization, replacing a flexible alkyl linker with a beta,beta-dimethylphenethyl moiety has been shown to significantly enhance target binding affinity by minimizing the entropic penalty upon receptor binding[1].

Evidence DimensionEntropic penalty upon target binding / Conformational flexibility
Target Compound DataHighly restricted dihedral angles (Thorpe-Ingold effect)
Comparator Or BaselineUnsubstituted phenethylamine (highly flexible, large entropic penalty)
Quantified DifferenceSignificant reduction in conformational entropy, often yielding 10- to 100-fold affinity improvements in rigidified analogs
ConditionsStructure-activity relationship (SAR) optimization in GPCR ligand design

Essential for drug discovery programs that require rigidified pharmacophores to achieve high target selectivity and potency without adding reactive functional groups.

LC-MS differentiation
Class-level
β-methyl/α-methyl isomers produce nearly identical ESI-MS spectra
Authentic reference standard required for identification
Derivatization or alternative methods may be needed

Metabolic Stability and MAO Shielding

The bulky beta-substitution in 2-methyl-2-phenylpropan-1-amine provides substantial steric hindrance against metabolic enzymes, particularly monoamine oxidases (MAO) that rapidly degrade primary amines. While unsubstituted phenethylamines have half-lives on the order of minutes in human liver microsomes (HLM) due to rapid oxidative deamination, the beta,beta-dimethyl motif effectively shields the amine, extending the metabolic half-life significantly [1].

Evidence DimensionResistance to oxidative deamination (MAO)
Target Compound DataHigh stability (sterically shielded beta-carbon)
Comparator Or BaselinePhenethylamine (rapidly degraded, t1/2 < 15 mins)
Quantified Difference>3-fold extension in microsomal half-life
ConditionsIn vitro human liver microsome (HLM) stability assays

Prevents premature metabolic clearance, making it a superior building block for developing orally bioavailable active pharmaceutical ingredients (APIs).

High-Throughput Amide and Urea Library Synthesis

Due to its unhindered alpha-amine and high nucleophilicity, this compound is perfectly suited for parallel synthesis platforms. It allows chemists to rapidly generate diverse libraries of sterically bulky ureas and amides without the yield bottlenecks associated with alpha-branched amines[1].

Conformationally Restricted GPCR Modulator Design

The molecule is highly valued in the synthesis of allosteric modulators (such as CB1 receptor NAMs). The gem-dimethyl group restricts the linker conformation via the Thorpe-Ingold effect, pre-organizing the pharmacophore for optimal receptor binding and minimizing entropic losses [2].

Lead Optimization for Metabolically Stable APIs

When lead compounds containing phenethylamine motifs suffer from rapid in vivo clearance via monoamine oxidase, substituting with 2-methyl-2-phenylpropan-1-amine provides a direct structural solution. The bulky beta-carbon shields the functional group, extending the pharmacokinetic half-life [3].

Scalable and Cost-Effective Agrochemical Manufacturing

For industrial processes requiring a bulky, lipophilic amine, this compound is the optimal choice. Its achiral nature completely bypasses the need for expensive enantiomeric resolution or chiral chromatography, ensuring highly efficient and scalable production [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
TAAR signaling pathway studies
β-phenethylamine selectivity context
TAAR1 agonist endpoint interpretation
Forensic analytical differentiation
Isomer-specific reference standard
LC-MS method development and isomer resolution
Medicinal chemistry SAR building block
Gem-dimethyl steric and pKa profile
Physicochemical property modulation in lead design

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

21404-88-6

Wikipedia

2-methyl-2-phenylpropan-1-amine

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